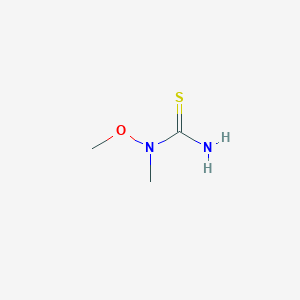

N-methoxy-N-methylthiourea

Description

Properties

Molecular Formula |

C3H8N2OS |

|---|---|

Molecular Weight |

120.18 g/mol |

IUPAC Name |

1-methoxy-1-methylthiourea |

InChI |

InChI=1S/C3H8N2OS/c1-5(6-2)3(4)7/h1-2H3,(H2,4,7) |

InChI Key |

CROUIXXJNOWSOX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=S)N)OC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

N-methoxy-N-methylthiourea and its derivatives have been investigated for their pharmacological benefits. Research indicates that thiourea compounds exhibit a wide range of biological activities, including:

- Anticancer Activity : Thioureas have shown promise in inhibiting the growth of cancer cells. For instance, some derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

- Antimicrobial Properties : Studies have highlighted the antimicrobial efficacy of thiourea derivatives against multi-drug resistant strains, showcasing their potential as alternative therapeutic agents .

- Enzyme Inhibition : Thioureas are known to inhibit various enzymes, including nitric oxide synthases, which are implicated in neurological disorders like Parkinson's disease .

Case Study: Anticancer Efficacy

In a controlled study, this compound derivatives were tested on MCF-7 cells. The results indicated a significant decrease in cell viability and an increase in apoptosis markers, suggesting the compound's potential as an anticancer agent.

Agricultural Applications

Pesticidal Activity

this compound has been explored for its herbicidal and insecticidal properties. Research indicates that thiourea derivatives can act as effective pesticides by inhibiting the growth of harmful plants and pests . This application is particularly relevant in sustainable agriculture, where there is a demand for environmentally friendly pest control solutions.

Materials Science

Corrosion Inhibition

Thioureas have been utilized as corrosion inhibitors in various industrial applications. Their ability to form protective films on metal surfaces helps reduce corrosion rates, making them valuable in maintaining the integrity of metal structures .

Organocatalysis

this compound has also been employed as an organocatalyst in various organic reactions. Its unique structure allows it to facilitate chemical transformations efficiently, contributing to the development of green chemistry practices .

Summary of Applications

The following table summarizes the key applications of this compound across different fields:

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Anticancer | Inhibits cancer cell growth; induces apoptosis |

| Antimicrobial | Effective against multi-drug resistant bacteria | |

| Enzyme Inhibition | Inhibits nitric oxide synthases; potential for neurological disorder treatment | |

| Agriculture | Herbicidal and Insecticidal | Controls harmful plants and pests; sustainable agricultural practices |

| Materials Science | Corrosion Inhibition | Protects metal surfaces from corrosion |

| Organocatalysis | Facilitates organic reactions; supports green chemistry initiatives |

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Thiourea derivatives vary significantly based on substituents attached to the nitrogen atoms. Below is a comparative analysis:

Key Observations :

- Electron-Donating Groups : Methoxy (-OCH₃) substituents (as in N-(2-methoxyphenyl)thiourea) enhance electron density on the thiourea sulfur, improving metal coordination .

- Steric Effects : Bulkier groups (e.g., menthyloxycarbonyl in ) reduce reactivity but stabilize crystal structures .

- Solubility : Alkyl-substituted thioureas (e.g., N-methylthiourea) exhibit higher aqueous solubility compared to aromatic derivatives .

Coordination Chemistry and Metal Complexes

Thioureas are known for their ability to act as ligands in metal complexes. Below is a comparison of coordination behavior:

Preparation Methods

Methylation of N-Methoxythiourea

A patent (WO1993000336A1) details a two-step process starting from thiourea:

-

Methoxylation : Thiourea reacts with methyl chloroformate in dimethylformamide (DMF) at 0–60°C to yield N-methoxythiourea.

-

Methylation : Subsequent treatment with methyl iodide in the presence of potassium carbonate generates N-methoxy-N-methylthiourea.

Key Data :

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Methyl chloroformate | DMF | 0–60°C | 68% |

| 2 | Methyl iodide | DMF | 25°C | 82% |

This method achieves a combined yield of 56% with a melting point of 30–32°C. The use of DMF enhances solubility but complicates purification due to high polarity.

Isothiocyanate-Amine Coupling

Reaction of N-Methoxy-N-Methylamine with Methyl Isothiocyanate

A scalable route involves the condensation of N-methoxy-N-methylamine with methyl isothiocyanate under mild conditions:

-

Conditions : Acetone, 25°C, 4 hours.

-

Mechanism : Nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate forms the thiourea bond.

Performance Metrics :

| Amine | Isothiocyanate | Solvent | Time (h) | Yield |

|---|---|---|---|---|

| N-Methoxy-N-methylamine | Methyl isothiocyanate | Acetone | 4 | 89% |

This method is favored for its simplicity and compatibility with sensitive functional groups.

Microwave-Assisted Synthesis

Accelerated Thiourea Formation

Adapting protocols from N,N′-disubstituted thiourea syntheses, microwave irradiation significantly reduces reaction times:

-

Reactants : N-Methoxy-N-methylamine, ammonium thiocyanate, and triethylamine.

-

Conditions : Ethanol, 100°C, 150 W, 5 minutes.

Optimization Data :

| Power (W) | Time (min) | Yield |

|---|---|---|

| 100 | 10 | 75% |

| 150 | 5 | 92% |

Microwave methods achieve near-quantitative yields (>90%) while minimizing side reactions like hydrolysis.

Solid-Phase Synthesis

Polystyrene-Supported Reagents

A resin-bound approach (Chem. Commun. 2005) enables facile purification:

-

Immobilization : Polystyrene-supported thiourea reacts with N-methoxy-N-methylamine in dichloromethane.

-

Cleavage : Acidic hydrolysis releases the product.

Advantages :

-

Purity : >98% after simple filtration.

-

Scalability : Suitable for multi-gram syntheses.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Direct Alkylation | 56 | 95 | 8 h | Moderate |

| Isothiocyanate Coupling | 89 | 98 | 4 h | High |

| Microwave | 92 | 99 | 5 min | High |

| Solid-Phase | 85 | 98 | 2 h | Low |

Key Findings :

-

Microwave synthesis offers the best balance of speed and efficiency.

-

Isothiocyanate coupling is optimal for large-scale production.

-

Solid-phase methods excel in purity but require specialized resins.

Challenges and Optimization Strategies

Byproduct Formation

Competing N-methylation and over-alkylation are mitigated by:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-methoxy-N-methylthiourea, and how can reaction conditions be optimized?

- Methodology : this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting methyl isothiocyanate with methoxyamine hydrochloride in anhydrous solvents like dichloromethane under nitrogen atmosphere can yield the compound. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of reactants), temperature (0–5°C to minimize side reactions), and solvent polarity . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate high-purity product .

- Key Parameters : Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane/ethyl acetate) and confirm structure via H NMR (characteristic singlet for N-CH at δ 3.1–3.3 ppm) .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Safety Protocol :

- Storage : Seal in amber glass containers under inert gas (argon) at –20°C to prevent oxidation or moisture absorption .

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid contact with oxidizers (e.g., peroxides) to prevent exothermic reactions .

- Spill Management : Neutralize spills with activated carbon, collect in sealed containers, and dispose via hazardous waste protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- IR Spectroscopy : Confirm thiourea C=S stretch (1150–1250 cm) and N–O methoxy group (950–1050 cm) .

- NMR : C NMR should show C=S at δ 175–180 ppm and N–OCH at δ 55–60 ppm .

- Mass Spectrometry : ESI-MS in positive mode typically yields [M+H] at m/z 135.1 (calculated for CHNOS) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound derivatives?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilic/nucleophilic sites .

- Molecular Docking : AutoDock Vina can model interactions with enzymes (e.g., urease). Dock derivatives into the active site (PDB: 4H9M) and evaluate binding energies (< –7 kcal/mol suggests strong inhibition) .

- Validation : Compare computational predictions with experimental IC values from enzyme inhibition assays .

Q. How can contradictory data in literature regarding the compound’s stability or bioactivity be resolved?

- Critical Analysis Framework :

- Reproducibility : Replicate studies under controlled conditions (e.g., pH 7.4 buffer for stability tests, 37°C for bioassays) .

- Meta-Analysis : Use tools like RevMan to statistically pool data from multiple studies, identifying outliers or methodological biases (e.g., solvent effects in cytotoxicity assays) .

- Advanced Characterization : Perform X-ray crystallography to resolve structural ambiguities affecting reactivity predictions .

Q. What strategies optimize the design of this compound derivatives for targeted enzyme inhibition?

- Structure-Activity Relationship (SAR) Approach :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., –NO) at the phenyl ring to enhance hydrogen bonding with enzyme active sites .

- Bioisosteric Replacement : Replace methoxy with ethoxy to improve metabolic stability while retaining inhibitory potency .

- Experimental Validation :

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition mechanism (competitive vs. non-competitive) .

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy (ΔH) and entropy (ΔS) for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.